molecular formula C17H18ClFN2O3 B4805937 2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4805937
M. Wt: 352.8 g/mol
InChI Key: RXNLQSRTKJDXLK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone is a complex organic compound that features a combination of halogenated phenoxy and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting piperazine with 2-furylmethyl chloride.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone can undergo various types of chemical reactions:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to its structural features.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to downstream effects that are of therapeutic interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenoxy)acetic acid
  • 2-(2-Chloro-4-fluorophenoxy)ethanol
  • 2-(2-Chloro-4-fluorophenoxy)acetyl chloride

Uniqueness

2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone is unique due to the presence of both the furylmethyl and piperazino groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3/c18-15-10-13(19)3-4-16(15)24-12-17(22)21-7-5-20(6-8-21)11-14-2-1-9-23-14/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNLQSRTKJDXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE

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